molecular formula C20H30N4O4 B2415452 N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922014-92-4

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2415452
CAS RN: 922014-92-4
M. Wt: 390.484
InChI Key: FMUPLAFIJACOBY-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as MI-136, is a novel small molecule inhibitor that has shown potential in cancer treatment.

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is applicable to the synthesis of various derivatives including those similar to N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Application in Cannabinoid Ligands Synthesis

  • A new efficient method was developed for the preparation of 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands (Zhao et al., 2009).

Antituberculosis Activity

  • A one-pot synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide, a compound structurally related to N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, was investigated for its anti-tuberculosis activities (Bai et al., 2011).

Potential Anti-Cancer Agents

  • Oxime ethers with heterocyclic, alicyclic, and aromatic moieties, including morpholinoethyl oximes, were screened for cytotoxicity against cancer cell lines, highlighting their potential as anti-cancer agents (Kosmalski et al., 2022).

Neuropharmacology

  • The role of Orexin-1 Receptors in complex emotional behavior, such as panic or anxiety states, was studied using brain-penetrant, selective antagonists, with chemical structures related to N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (Bonaventure et al., 2015).

Ligand Synthesis and Complexation Studies

  • Synthesis and competitive 7Li NMR studies of two morpholine-based ligands, including N1-(2-morpholinoethyl)-N1-((pyridine-2-yl)methyl)propane-1,3-diamine, provide insights into the complexation properties of these types of molecules (Rezaeivala et al., 2021).

properties

IUPAC Name

N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-23-7-5-16-13-15(3-4-17(16)23)18(24-8-11-28-12-9-24)14-22-20(26)19(25)21-6-10-27-2/h3-4,13,18H,5-12,14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUPLAFIJACOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

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